molecular formula C10H14N2O2 B14868934 methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate

methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate

Cat. No.: B14868934
M. Wt: 194.23 g/mol
InChI Key: FHEMQYDOJADSLM-UHFFFAOYSA-N
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Description

Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
  • Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)acetate
  • Methyl 2-(1H-imidazol-2-yl)acetate

Uniqueness

Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is unique due to the presence of the tetrahydrobenzoimidazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and activities .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-6H2,1H3,(H,11,12)

InChI Key

FHEMQYDOJADSLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(N1)CCCC2

Origin of Product

United States

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